molecular formula C15H13F3O B1322735 1-(4'-Trifluoromethyl-biphenyl-4-yl)-ethanol

1-(4'-Trifluoromethyl-biphenyl-4-yl)-ethanol

Cat. No. B1322735
M. Wt: 266.26 g/mol
InChI Key: ODPHLJQLNKPQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125612

Procedure details

To a stirred suspension of 1.5 g of magnesium turnings in 10 ml of dry tetrahydrofuran, add a small amount of 4'-trifluoromethyl-4-bromo[1,1']biphenyl and a few drops of bromine. When the reaction is started, add (dropwise) a solution of 16 g of 4'-trifluoromethyl-4-bromo-[1,1']biphenyl in 50 ml of tetrahydrofuran at 50°-60° C. Heat the mixture for one hour, cool to 0° C., and slowly (dropwise) add 7 g of acetaldehyde. Stir the reaction mixture at room temperature for twenty hours. Work-up the reaction mixture following the procedure of example 2, and isolate the desired product by chromatography, m.p. 116°-117°.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]([F:18])([F:17])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13](Br)=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.[CH:19](=[O:21])[CH3:20]>O1CCCC1.BrBr>[F:2][C:3]([F:18])([F:17])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([CH:19]([OH:21])[CH3:20])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[Mg]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)Br)(F)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrBr
Step Three
Name
Quantity
16 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)Br)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at room temperature for twenty hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(C=C1)C(C)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.